

Spectroscopic Data of Junipediol B: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Junipediol B, a phenylpropanoid derivative with the chemical name 2-(1,3-benzodioxol-5-yl)propane-1,3-diol, is a natural product isolated from Juniperus chinensis. Its unique structure, featuring a benzodioxole ring system, makes it a compound of interest for phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the spectroscopic data for **Junipediol B**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is crucial for the identification, characterization, and further investigation of this compound in drug discovery and development.

Spectroscopic Data

The spectroscopic data for **Junipediol B** is summarized below. This data is essential for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for **Junipediol B**, along with correlations observed in 2D NMR experiments such as COSY, HSQC, and HMBC.



Table 1: ¹H NMR Spectroscopic Data for **Junipediol B**

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	~3.0 - 3.2	m	-
1a, 1b, 3a, 3b	~3.7 - 3.9	m	-
5	~6.8	d	~8.0
6	~6.7	dd	~8.0, 2.0
8	~6.7	d	~2.0
OCH ₂ O	~5.9	S	-
ОН	broad s	-	-

Table 2: 13C NMR Spectroscopic Data for Junipediol B

Position	Chemical Shift (δ, ppm)
1, 3	~65
2	~45
4	~135
5	~108
6	~122
7	~148
8	~109
9	~147
OCH ₂ O	~101

Mass Spectrometry (MS)



Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Junipediol B

lon	m/z (calculated)	m/z (observed)
[M+H]+	197.0763	
[M+Na] ⁺	219.0582	_
[M-H] ⁻	195.0606	_

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is useful for identifying the functional groups present in a compound.

Table 4: Infrared (IR) Spectroscopic Data for Junipediol B

Wavenumber (cm ⁻¹)	Functional Group	
~3400 (broad)	O-H (hydroxyl) stretching	
~2900	C-H (aliphatic) stretching	
~1600, 1500, 1450	C=C (aromatic) stretching	
~1250, 1040	C-O stretching	
~930	O-CH ₂ -O bending	

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a natural product like **Junipediol B**.

NMR Spectroscopy



- Sample Preparation: A sample of **Junipediol B** (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.
- ¹H NMR: ¹H NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Data is typically acquired with 16-64 scans, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ¹³C NMR: ¹³C NMR spectra are recorded on the same instrument, typically at 100 MHz. A larger number of scans (1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
- 2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons and carbons. Standard pulse programs are used for each experiment, with parameters optimized for the expected coupling constants.

Mass Spectrometry

- Sample Preparation: A dilute solution of **Junipediol B** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Analysis: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

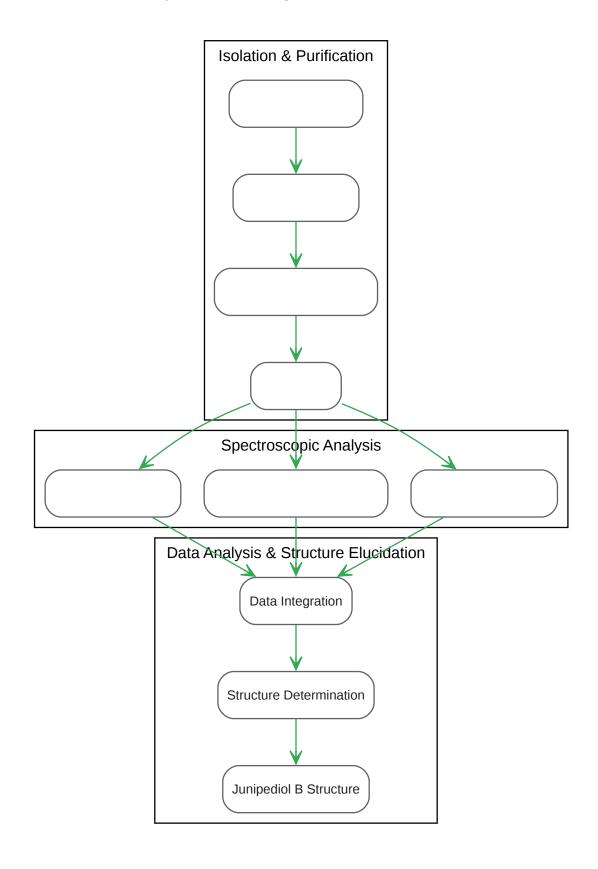
Infrared Spectroscopy

- Sample Preparation: A small amount of **Junipediol B** is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- Analysis: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis of Junipediol B



The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Junipediol B**.





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Caption: Workflow for the isolation and spectroscopic characterization of **Junipediol B**.

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